molecular formula C14H10O3 B481761 4-hydroxy-5-methoxy-9H-fluoren-9-one CAS No. 42523-47-7

4-hydroxy-5-methoxy-9H-fluoren-9-one

Cat. No.: B481761
CAS No.: 42523-47-7
M. Wt: 226.23g/mol
InChI Key: LIMLPOYHNZZCPB-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methoxy-9H-fluoren-9-one (CAS: 1986-00-1) is a polycyclic aromatic compound featuring a fluorenone core substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 4 and 5, respectively. Its molecular formula is C₁₃H₈O₂, with a molecular weight of 196.20 g/mol . The compound’s structure (SMILES: O=C1c2ccccc2-c2c(O)cccc21) highlights the ketone group at position 9 and the electron-donating substituents on the aromatic rings .

Properties

CAS No.

42523-47-7

Molecular Formula

C14H10O3

Molecular Weight

226.23g/mol

IUPAC Name

4-hydroxy-5-methoxyfluoren-9-one

InChI

InChI=1S/C14H10O3/c1-17-11-7-3-5-9-13(11)12-8(14(9)16)4-2-6-10(12)15/h2-7,15H,1H3

InChI Key

LIMLPOYHNZZCPB-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1C3=C(C2=O)C=CC=C3O

Canonical SMILES

COC1=CC=CC2=C1C3=C(C2=O)C=CC=C3O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorene Derivatives

The following table summarizes key structural and functional differences between 4-hydroxy-5-methoxy-9H-fluoren-9-one and analogous compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-OH, 5-OCH₃ 196.20 Intermediate in organic synthesis
Methyl 5-(9,9-didodecyl-9H-fluoren-2-yl)-5-oxopentanoate 9,9-didodecyl chains, ester group 597.43 Enhanced solubility in non-polar solvents
3-(9H-Fluoren-9-yl)-3-(4-methylphenyl)-1-phenylpropan-1-one Aromatic substituents (phenyl, methylphenyl) 420.52 High luminescent efficiency, optical materials
2-(2-(Diethylamino)ethoxy)-9H-fluoren-9-one hydrochloride Aminoethoxy group, hydrochloride salt 357.89 Pharmaceutical applications (e.g., Tilorone)
(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid Fmoc-protected amino acid 409.44 Solid-phase peptide synthesis

Structural and Functional Differences

  • Electron-Donating vs.
  • Salt Formation: The hydrochloride salt of 2-(2-(diethylamino)ethoxy)-9H-fluoren-9-one improves water solubility, unlike the neutral target compound .
  • Protective Groups : Fmoc derivatives (e.g., ) are designed for reversible protection in peptide synthesis, whereas the target lacks such functionality.

Physical and Chemical Properties

  • Solubility: The target compound’s polar substituents suggest moderate solubility in polar solvents like ethanol or acetone, whereas alkylated fluorenes (e.g., ) are lipophilic.
  • Thermal Stability: Fluorenone derivatives with bulky substituents (e.g., 9,9-dioctyl groups ) exhibit higher thermal stability due to reduced molecular mobility.
  • Optical Properties : Aryl-substituted derivatives (e.g., ) show strong luminescence, whereas the target compound’s optical behavior remains less explored.

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